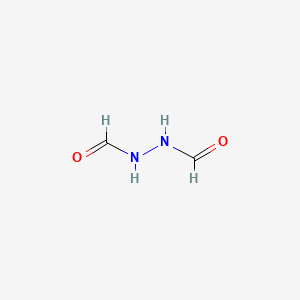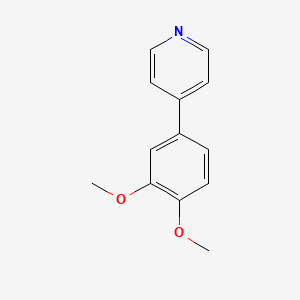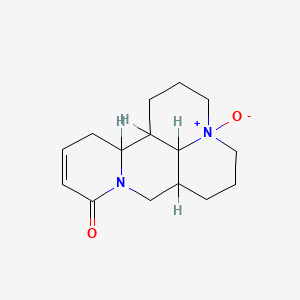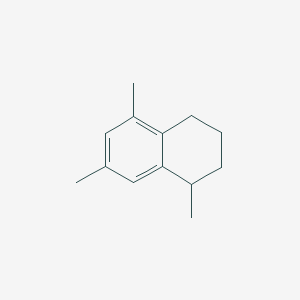
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is a significant component of polyoxin, a peptidyl nucleoside antibiotic. Polyoxin is known for its potent bioactivity against phytopathogenic fungi. The structure of polyoxin includes three building blocks: a nucleoside skeleton, polyoximic acid, and carbamoylpolyoxamic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is synthesized through a complex biosynthetic pathway involving multiple enzymes. The pathway includes an unusual acetylation cycle associated with tandem reduction and sequential hydroxylation steps . The initial steps involve the conversion of L-glutamate to N-acetyl glutamate, followed by a series of reductions and hydroxylations to form carbamoylpolyoxamic acid .
Industrial Production Methods
The industrial production of carbamoylpolyoxamic acid is typically achieved through fermentation processes using Streptomyces species, such as Streptomyces cacaoi var. asoensis and Streptomyces aureochromogenes . These microorganisms are genetically engineered to enhance the production of polyoxin, which includes carbamoylpolyoxamic acid as one of its key components .
Analyse Des Réactions Chimiques
Types of Reactions
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of specific functional groups within the molecule.
Reduction: The tandem reduction of acyl-phosphate to alcohol is a notable reaction in its biosynthesis.
Substitution: Various substitution reactions can occur, particularly involving the nucleoside skeleton.
Common Reagents and Conditions
Common reagents used in the reactions involving carbamoylpolyoxamic acid include acetyl-CoA for acetylation, and specific enzymes such as N-acetyltransferase and dioxygenase . The conditions for these reactions often require specific pH levels and temperatures to ensure optimal enzyme activity.
Major Products
The major products formed from the reactions involving carbamoylpolyoxamic acid include intermediates such as N-acetyl glutamate and a-amino-d-hydroxyvaleric acid, which are further processed to form the final compound .
Applications De Recherche Scientifique
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid has several scientific research applications:
Mécanisme D'action
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid exerts its effects by being part of polyoxin, which acts as a competitive inhibitor of chitin synthetase. This enzyme is crucial for fungal cell wall biosynthesis. By inhibiting chitin synthetase, polyoxin disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyoximic acid: Another component of polyoxin with similar biosynthetic origins.
Nucleoside antibiotics: A broader category of antibiotics that includes polyoxin and shares structural similarities.
Uniqueness
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is unique due to its highly unusual biosynthetic pathway, which involves a distinctive acetylation cycle and tandem reduction steps . This sets it apart from other similar compounds and highlights its importance in the study of novel enzymatic reactions and metabolic pathways.
Propriétés
Numéro CAS |
19396-05-5 |
|---|---|
Formule moléculaire |
C6H12N2O6 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoic acid |
InChI |
InChI=1S/C6H12N2O6/c7-3(5(11)12)4(10)2(9)1-14-6(8)13/h2-4,9-10H,1,7H2,(H2,8,13)(H,11,12)/t2-,3-,4+/m0/s1 |
Clé InChI |
UXUOQLQNHQVUSQ-YVZJFKFKSA-N |
SMILES |
C(C(C(C(C(=O)O)N)O)O)OC(=O)N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H](C(=O)O)N)O)O)OC(=O)N |
SMILES canonique |
C(C(C(C(C(=O)O)N)O)O)OC(=O)N |
Key on ui other cas no. |
19396-05-5 |
Synonymes |
5-O-carbamoyl-2-amino-2-deoxy-L-xylonic acid carbamoylpolyoxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)






